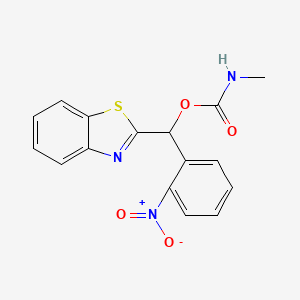
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is a complex organic compound that features a benzothiazole ring fused with a nitrophenyl group and a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), sodium metabisulfite, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro[1,1′-biphenyl]-4-yl)propanamide: This compound shares the benzothiazole core but differs in its substituents, leading to different biological activities.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives exhibit anti-inflammatory properties and are structurally similar but have different pharmacological profiles.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, nitrophenyl group, and carbamate moiety. This unique structure imparts a wide range of biological activities, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
104030-04-8 |
|---|---|
Fórmula molecular |
C16H13N3O4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
[1,3-benzothiazol-2-yl-(2-nitrophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13N3O4S/c1-17-16(20)23-14(10-6-2-4-8-12(10)19(21)22)15-18-11-7-3-5-9-13(11)24-15/h2-9,14H,1H3,(H,17,20) |
Clave InChI |
HNKVIQQHMKGPTE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


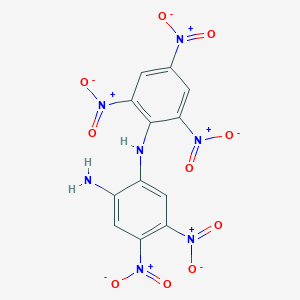
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
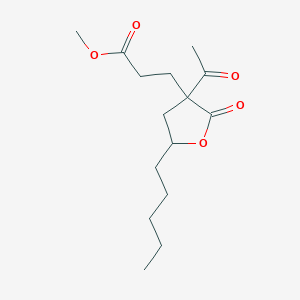
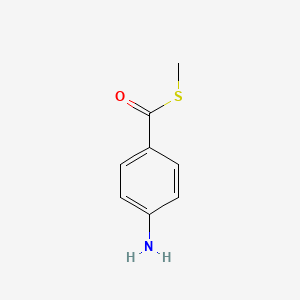
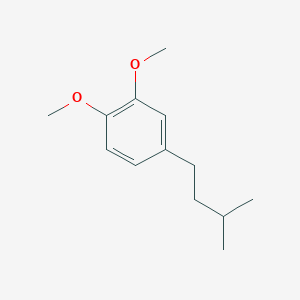
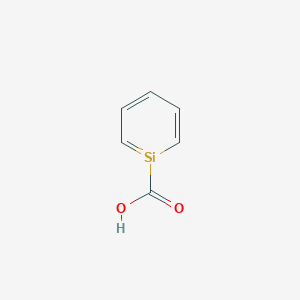
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
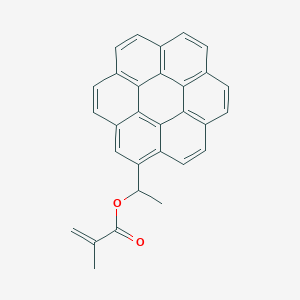
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
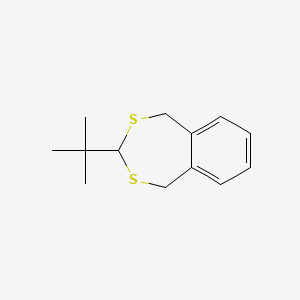
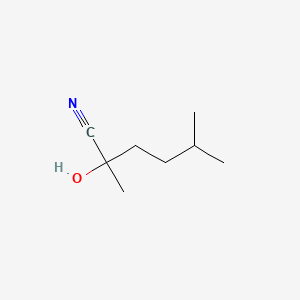

![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
